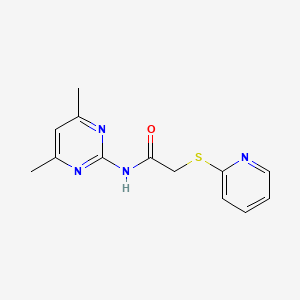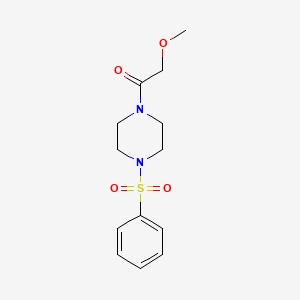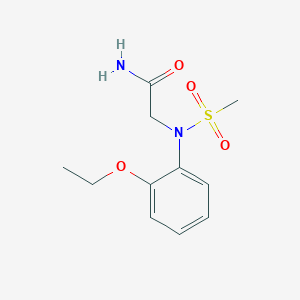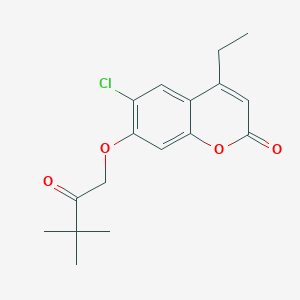
N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-pyridinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-pyridinylthio)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in neuroscience research. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in high concentrations in the central nervous system (CNS). TSPO is involved in the regulation of mitochondrial function, steroid synthesis, and immune response, making it an attractive target for the development of therapeutic agents.
作用机制
N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-pyridinylthio)acetamide binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. The binding of this compound to TSPO has been shown to modulate mitochondrial function, reduce oxidative stress, and promote neuroprotection. This mechanism of action has been implicated in the potential therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects
In addition to its effects on mitochondrial function and oxidative stress, this compound has been shown to modulate immune response and inflammation. It has been demonstrated to reduce the production of pro-inflammatory cytokines and to promote the activation of anti-inflammatory pathways. These effects may contribute to the potential therapeutic benefits of this compound in neurological disorders.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-pyridinylthio)acetamide has several advantages for use in laboratory experiments. It is highly selective for TSPO and has a high affinity for the protein, making it a valuable tool for studying TSPO function. It is also readily available and has been extensively characterized in preclinical studies. However, this compound has some limitations, including its relatively short half-life and potential off-target effects. These limitations must be taken into account when designing experiments using this compound.
未来方向
There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-pyridinylthio)acetamide. One area of interest is the development of novel TSPO ligands with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the potential therapeutic benefits of this compound in a clinical setting. Finally, further studies are needed to elucidate the precise mechanisms underlying the effects of this compound on mitochondrial function, oxidative stress, and immune response.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its potential use in neuroscience research. It is a selective ligand for TSPO and has been shown to modulate mitochondrial function, reduce oxidative stress, and promote neuroprotection. This compound has several advantages for use in laboratory experiments, but also has some limitations that must be taken into account. There are several potential future directions for research on this compound, including the development of novel TSPO ligands and investigation of its potential therapeutic benefits in a clinical setting.
合成方法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-pyridinylthio)acetamide involves several steps, including the reaction of 2-bromo-5,6-dimethylpyrimidine with 2-pyridinethiol, followed by the addition of ethyl chloroacetate and subsequent hydrolysis to yield the final product. The synthesis has been optimized for high yield and purity, making this compound readily available for research purposes.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-2-(2-pyridinylthio)acetamide has been used extensively in preclinical studies to investigate the role of TSPO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used to study the effects of chronic stress on the brain and to evaluate the efficacy of novel therapeutic agents.
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-10(2)16-13(15-9)17-11(18)8-19-12-5-3-4-6-14-12/h3-7H,8H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGHQOSEMMOJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)


![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)

![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
